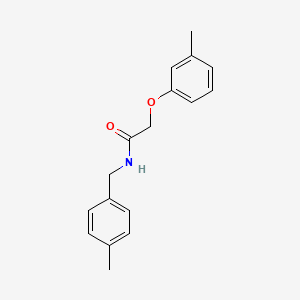![molecular formula C23H20N2O4 B4062859 8-quinolinyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate](/img/structure/B4062859.png)
8-quinolinyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate
Overview
Description
8-quinolinyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate is a useful research compound. Its molecular formula is C23H20N2O4 and its molecular weight is 388.4 g/mol. The purity is usually 95%.
The exact mass of the compound 8-quinolinyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate is 388.14230712 g/mol and the complexity rating of the compound is 743. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 8-quinolinyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-quinolinyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metal Ion Detection and Discrimination
Fluorescent chemosensors based on 8-hydroxyquinoline derivatives demonstrate significant potential in metal ion detection, specifically for Zn2+ and Cd2+, indicating the utility of quinolinyl derivatives in bioimaging and environmental monitoring. The selective CHEF-type fluorescence response of these chemosensors underscores their importance in the precise detection of metal ions in biological and environmental samples (Aragoni, et al., 2013).
Antibacterial and Antitubercular Properties
Quinolinyl derivatives have been synthesized and evaluated for their antibacterial and antitubercular activities. Compounds such as tetrazoloquinolinyl methoxy phenyl 4-thiazolidinones exhibit notable antitubercular activity, offering a promising avenue for the development of new therapeutic agents against tuberculosis (Deshmukh, et al., 2019).
Antiviral Activity
Certain quinolinyl derivatives, specifically 1-aryl-3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)ureas, have shown pronounced antiviral activity against the smallpox vaccine virus, highlighting their potential in antiviral drug development (Selivanov, et al., 2017).
Analytical and Environmental Applications
The synthesis and application of quinolinyl derivatives for the removal of cesium ions from solutions demonstrate their effectiveness in environmental remediation, particularly in the treatment of radioactive waste. This application is crucial for the development of safer and more efficient methods for the decontamination of nuclear waste (Zhang & Hu, 2017).
Cancer Research
Quinoline and its derivatives have been identified as valuable scaffolds in cancer drug discovery, with various quinolinyl compounds exhibiting anticancer activity. Their synthetic versatility allows for the generation of numerous structurally diverse derivatives, enabling targeted research in oncology and the development of novel anticancer therapies (Solomon & Lee, 2011).
properties
IUPAC Name |
quinolin-8-yl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c26-18(29-17-5-1-3-12-4-2-9-24-21(12)17)8-10-25-22(27)19-13-6-7-14(16-11-15(13)16)20(19)23(25)28/h1-7,9,13-16,19-20H,8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZQRBWGCFZPOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)CCC(=O)OC5=CC=CC6=C5N=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methyl-1-phenyl-4-(3,4,5-trimethoxyphenyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4062776.png)
![ethyl 4-[N-[(4-chlorophenyl)sulfonyl]-N-(2-methylbenzyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4062790.png)
![2-naphthyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)propanoate](/img/structure/B4062826.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B4062829.png)
![5-ethyl-6-({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4062845.png)
![N-(3-isopropoxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4062849.png)
![2-{[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B4062852.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxy-6-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3,5-triazin-2-amine](/img/structure/B4062855.png)
![2-({[3-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4062868.png)

![3-chloro-N-[2-(diethylamino)ethyl]benzamide hydrochloride](/img/structure/B4062877.png)
![2-[4-(3-fluorobenzoyl)-1-piperazinyl]ethanol hydrochloride](/img/structure/B4062881.png)
![N-{1-[4-ethyl-5-({2-oxo-2-[(2-phenylethyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4062888.png)
![2-adamantyl{5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B4062896.png)